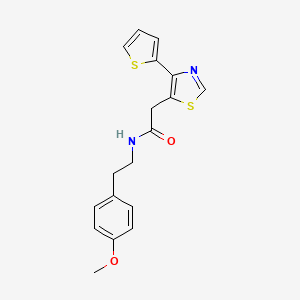

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

Beschreibung

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a synthetic acetamide derivative featuring a thiazole-thiophene hybrid core. Its structure includes:

- A thiazole ring substituted at the 4-position with a thiophen-2-yl group (a sulfur-containing heterocycle).

- An acetamide moiety at the thiazole’s 5-position, linked to a 4-methoxyphenethyl group (a phenyl ring with a methoxy substituent and a two-carbon ethyl chain).

This compound’s design combines pharmacophores known for bioactivity: thiazoles and thiophenes are associated with antimicrobial, anticancer, and enzyme-inhibitory properties, while methoxyphenyl groups enhance lipophilicity and membrane penetration .

Eigenschaften

Molekularformel |

C18H18N2O2S2 |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21) |

InChI-Schlüssel |

NUOGLGWSKKWLIV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiophenring, eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Acetamid-Einheit angreifen, wodurch sie möglicherweise in ein Amin umgewandelt wird.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.

Substitution: Halogenierungsmittel, Nitrierungsmittel oder Sulfonierungsmittel können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Mögliche Verwendung als Sonde in biochemischen Assays aufgrund seiner einzigartigen strukturellen Merkmale.

Medizin: Untersucht auf seine möglichen pharmakologischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten elektronischen oder optischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamid ist nicht vollständig geklärt. Es wird angenommen, dass es über seine Thiazol- und Thiophen-Einheiten mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagiert. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Effekten führen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide has been explored for various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and thiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural motifs with several synthesized acetamide derivatives (Table 1).

Key Differences :

- Substituent Diversity : Unlike the methoxyphenethyl group in the target compound, analogues like 47–50 () use sulfonylpiperazine or thiazolyl groups for antimicrobial activity .

- Core Heterocycles : 12h–12k () replace the thiazole-thiophene core with imidazothiazole-triazole systems, enhancing IDO1 enzyme inhibition .

Physicochemical Comparison (Table 2) :

Notable Trends:

- Yield Variability : Complex heterocyclic systems (e.g., 12h at 26% yield) often have lower yields due to multi-step syntheses .

- Spectral Consistency : Acetamide C=O stretches (IR ~1660–1680 cm⁻¹) and aromatic proton shifts (1H-NMR δ 6.8–8.2) are conserved across analogues .

Key Insights :

Biologische Aktivität

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: CHNOS. Its structure features a methoxyphenethyl group, a thiazole ring, and a thiophene moiety, which contribute to its diverse chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 350.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 20995909 |

Synthesis

The synthesis of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea.

- Introduction of the Thiophene Group : The thiophene moiety may be incorporated via palladium-catalyzed cross-coupling reactions.

- Attachment of the Methoxyphenethyl Group : This is accomplished through nucleophilic substitution reactions.

The precise mechanism of action for N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. This interaction may lead to various therapeutic effects, including anti-inflammatory and anticancer properties.

Biological Activity and Research Findings

Recent studies have focused on the biological activity of this compound, particularly its effects on cellular pathways and its potential therapeutic applications.

Anticancer Activity

Research indicates that N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses inhibitory effects against various bacterial strains, indicating potential applications in treating infections.

Case Study: Pain Management

A case study evaluated the efficacy of this compound in pain management. The results indicated that it could reduce nociception in animal models, suggesting its potential as a therapeutic agent for inflammatory pain conditions.

Comparison with Similar Compounds

To understand the unique properties of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-Methoxyphenethyl)-3-(2-methyl-4-thiophen-2-yl)propanamide | Moderate anticancer activity |

| N-(4-Methoxyphenethyl)-3-(2-methylthiazol-5-yl)propanamide | Lower antimicrobial activity |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.